Nvp-aam077 -

Nvp-aam077

Catalog Number: EVT-10946225
CAS Number:
Molecular Formula: C17H17BrN3O5P
Molecular Weight: 454.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NVP-AAM077 is a selective antagonist of the N-methyl-D-aspartate receptor, specifically targeting the GluN2A subunit. This compound has gained attention in neuroscience research due to its potential implications in various neurological conditions and its role in modulating synaptic transmission. NVP-AAM077 is primarily used in experimental settings to investigate the physiological and pathological roles of N-methyl-D-aspartate receptors in the central nervous system.

Source and Classification
NVP-AAM077 was developed by Novartis Pharma and is classified as a non-competitive antagonist of the N-methyl-D-aspartate receptor. It is particularly noted for its high selectivity for the GluN2A subunit compared to other subunits of the receptor complex, making it a valuable tool for studying receptor function and pharmacology .

Synthesis Analysis

The synthesis of NVP-AAM077 involves several chemical reactions that yield the final compound with high purity. The initial steps typically include the formation of key intermediates through standard organic synthesis techniques, such as coupling reactions and functional group modifications.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Reagents: Common reagents include coupling agents, solvents like dimethyl sulfoxide, and bases for deprotonation.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity levels suitable for biological testing .
Molecular Structure Analysis

NVP-AAM077 has a well-defined molecular structure that contributes to its specificity for the GluN2A subunit of the N-methyl-D-aspartate receptor.

Structure and Data

  • Molecular Formula: C17H18ClN3O3S
  • Molecular Weight: 373.85 g/mol
  • Structural Features: The compound contains a sulfonamide group, which is critical for its binding affinity, alongside aromatic rings that contribute to its lipophilicity .
Chemical Reactions Analysis

NVP-AAM077 participates in various chemical reactions, primarily focusing on its interactions with N-methyl-D-aspartate receptors.

Reactions and Technical Details

  1. Binding Affinity: NVP-AAM077 binds to the glutamate site on the GluN2A subunit, inhibiting receptor activation by endogenous ligands.
  2. Inhibition Mechanism: The compound's action results in decreased calcium influx through the receptor channel, impacting downstream signaling pathways involved in synaptic plasticity .
  3. Experimental Observations: Studies have shown that NVP-AAM077 effectively reduces excitatory neurotransmission under specific experimental conditions .
Mechanism of Action

The mechanism of action of NVP-AAM077 involves its selective antagonism of the N-methyl-D-aspartate receptor.

Process and Data

  1. Receptor Interaction: By binding to the GluN2A subunit, NVP-AAM077 prevents glutamate from activating the receptor.
  2. Physiological Effects: This blockade leads to reduced neuronal excitability and can influence processes such as cortical spreading depression and synaptic transmission .
  3. Research Findings: Experimental data indicate that administration of NVP-AAM077 can alter intracellular signaling pathways associated with synaptic function, highlighting its role in modulating synaptic plasticity .
Physical and Chemical Properties Analysis

NVP-AAM077 exhibits specific physical and chemical properties that are significant for its application in research.

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, influencing its pharmacokinetic profile .
Applications

NVP-AAM077 is primarily used in scientific research to explore various aspects of neuropharmacology.

  • Neuroscience Research: Investigating the role of N-methyl-D-aspartate receptors in synaptic plasticity and cognitive functions.
  • Pharmacological Studies: Assessing potential therapeutic effects in conditions like depression, schizophrenia, and neurodegenerative diseases where glutamatergic signaling is disrupted.
  • High-throughput Screening: Used as a reference compound in screening assays aimed at discovering new drugs targeting glutamate receptors .
Molecular Pharmacology and Binding Mechanisms

Subunit-Selective Antagonism of N-Methyl-D-Aspartate Receptors

NVP-AAM077 ((R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl-phosphonic acid) is a competitive antagonist targeting the glutamate-binding site of GluN2A-containing N-methyl-D-aspartate receptors. Its design incorporates three distinct chemical moieties: a dioxoquinoxalinyl ring, a bromophenyl group, and a phosphono group, enabling unique interactions within the ligand-binding domain [1] [4].

Competitive Antagonism at the Glutamate-Binding Site (GluN2A)

NVP-AAM077 functions as a competitive antagonist by directly occupying the endogenous glutamate-binding pocket on the GluN2A subunit. The phosphono group forms critical polar interactions with conserved residues in the GluN2A ligand-binding domain, particularly Arg518, which is essential for glutamate recognition. This binding prevents domain closure and stabilizes an inactive conformation of the receptor [1] [5]. The dioxoquinoxalinyl ring occupies a hydrophobic subpocket ("Site II"), while the bromophenyl group extends toward the GluN1-GluN2A subunit interface—a feature not observed in earlier antagonists like D-AP5 or PPDA [4] [6].

Structural Basis of Ligand-Receptor Interactions

The molecular recognition of NVP-AAM077 involves residues from both GluN1 and GluN2A subunits. Crystallographic analyses reveal that the bromophenyl group forms a halogen bond with GluN1-Glu781 at the heterodimeric interface. Mutagenesis studies confirm this interaction: Mutation of GluN1-Glu781 to alanine significantly reduces NVP-AAM077’s inhibitory potency (e.g., ~5-fold increase in IC₅₀), demonstrating the functional importance of this interfacial binding [1] [6]. This dual-subunit engagement represents a novel mechanism distinct from classical competitive antagonists restricted to the GluN2A ligand-binding cleft [4].

Table 1: Key Residues for NVP-AAM077 Binding in GluN1-GluN2A Ligand-Binding Domain

SubunitResidueInteraction with NVP-AAM077Functional Consequence of Mutation
GluN2AArg518Polar bonds with phosphono groupAbolishes antagonist binding
GluN2ATyr535Hydrophobic packing with dioxoquinoxalineReduces potency ~3-fold
GluN1Glu781Halogen bond with bromophenyl groupReduces potency ~5-fold

Crystallographic Analysis of Ligand-Binding Domain Complexes

X-ray crystallography of the isolated GluN1-GluN2A ligand-binding domain heterodimer (resolution: 1.6 Å) provides atomic-level insights into NVP-AAM077’s binding mode. The structure (PDB: 5U8C) was determined with glycine bound to GluN1 and NVP-AAM077 bound to GluN2A [1] [6].

Heterodimeric Interface Binding Involving GluN1-Glu781 Residue

The bromophenyl group of NVP-AAM077 protrudes from the glutamate-binding cleft of GluN2A and engages GluN1-Glu781 at the subunit interface. This interaction is stabilized by a hydrogen bond between the bromine atom and the carboxylate group of Glu781, alongside van der Waals contacts. This interfacial binding is unprecedented among N-methyl-D-aspartate receptor antagonists and exploits a region typically involved in subunit assembly and allosteric communication [1] [4].

Conformational Stabilization of Open-Cleft GluN2A Bilobed Architecture

NVP-AAM077 binding stabilizes the GluN2A ligand-binding domain in an open-cleft conformation, akin to antagonist-bound states observed with D-AP5 and PPDA. The domain opening angle increases by ~20° compared to the glutamate-bound closed state. This prevents the "Venus flytrap" closure required for receptor activation and ion channel gating. Despite its unique binding geometry, NVP-AAM077’s functional outcome—stabilization of an inactive receptor conformation—aligns with classical competitive antagonists [1] [5].

Pharmacodynamic Profiling of Subunit Specificity

IC₅₀ Differential for GluN2A- vs. GluN2B-Containing Receptors

Initial studies reported >100-fold selectivity of NVP-AAM077 for GluN2A- over GluN2B-containing receptors. However, rigorous reevaluation under standardized conditions (glutamate EC₅₀ concentrations) revealed modest selectivity:

  • GluN1/GluN2A: IC₅₀ = 213 ± 15 nM
  • GluN1/GluN2B: IC₅₀ = 23 ± 3 nMThis translates to only ~9-fold selectivity (rat receptors) [7]. Similar results were obtained with human N-methyl-D-aspartate receptors, confirming a selectivity ratio of 5–13 fold depending on expression systems and recording protocols [2] [7].

Table 2: Selectivity Profile of NVP-AAM077 at Recombinant N-Methyl-D-Aspartate Receptors

Receptor SubtypeIC₅₀ (nM)Glutamate Test ConcentrationSelectivity Ratio (vs. GluN2A)
GluN1/GluN2A14–213*5 µM (near EC₅₀)1 (Reference)
GluN1/GluN2B23–1800*2 µM (near EC₅₀)0.04–0.11
GluN1/GluN2C38010 µM~0.06
GluN1/GluN2D21003 µM~0.01

*Range reflects species (human/rat) and methodological variations* [4] [7]

Limitations in Discriminating GluN2A/GluN2B Subtypes In Vivo

The modest in vitro selectivity of NVP-AAM077 translates to poor subtype discrimination in physiological contexts:

  • Glutamate Concentration Dependence: As a competitive antagonist, NVP-AAM077’s efficacy inversely correlates with local glutamate concentration. Synaptic glutamate levels (1–10 mM transiently) can overcome inhibition, complicating interpretation of in vivo effects [7].
  • Cross-Reactivity with GluN2C/GluN2D: Significant inhibition occurs at GluN2C- (IC₅₀ ≈ 380 nM) and GluN2D-containing receptors (IC₅₀ ≈ 2.1 µM), confounding subtype-specific effects [7] [9].
  • Physiological Studies: In freely moving rats, NVP-AAM077 (10–20 mg/kg) increases cortical gamma oscillations—a schizophrenia-relevant phenotype—but similar effects occur with non-subtype-selective antagonists (e.g., ketamine). NR2B-selective antagonists (e.g., Ro25-6981) lack this effect, suggesting gamma oscillations are primarily mediated by GluN2A blockade. However, the contribution of GluN2C/D inhibition cannot be excluded [2].
  • Apoptosis and Behavioral Sensitization: Perinatal NVP-AAM077 administration (PN7–11) mimics phencyclidine in inducing cortical apoptosis and locomotor sensitization, paralleling GluN2A-preferring antagonists like PEAQX. The GluN2B-selective antagonist ifenprodil lacks these effects [3].

Properties

Product Name

Nvp-aam077

IUPAC Name

[[1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid

Molecular Formula

C17H17BrN3O5P

Molecular Weight

454.2 g/mol

InChI

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)

InChI Key

XXZGNAZRWCBSBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.